

Application Note: Synthesis of Sulfinamides using Dibutyl Sulfite

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Compound of Interest

Compound Name: *Dibutyl sulfite*

CAS No.: 626-85-7

Cat. No.: B045691

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Abstract

Sulfinamides (ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">

) are pivotal pharmacophores and chiral auxiliaries in modern drug discovery, serving as isosteres to sulfonamides and amides. Traditional synthesis often relies on unstable sulfinyl chlorides (ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">

) or gaseous sulfur dioxide (

) surrogates. This guide details a robust, modular protocol using **Dibutyl Sulfite** (ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">

) as a stable, liquid sulfinyl transfer agent. We present two complementary pathways: the Sulfinylamine Route (for functionalizing amines) and the Sulfinate Ester Route (for introducing carbon frameworks), enabling the precise construction of C–S and S–N bonds under mild conditions.

Introduction & Strategic Value

Dibutyl sulfite (CAS: 626-85-7) offers a distinct advantage over thionyl chloride (ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">

) and gaseous

due to its non-corrosive nature, high boiling point (233°C), and lipophilicity. In the context of sulfinamide synthesis, it acts as a controlled electrophilic sulfur(IV) source.

Key Advantages:

- Safety: Eliminates the need for handling toxic gas or explosive azide-based transfer reagents.

- Modularity: Allows sequential introduction of nucleophiles (Amine then Carbon, or Carbon then Amine).^[1]

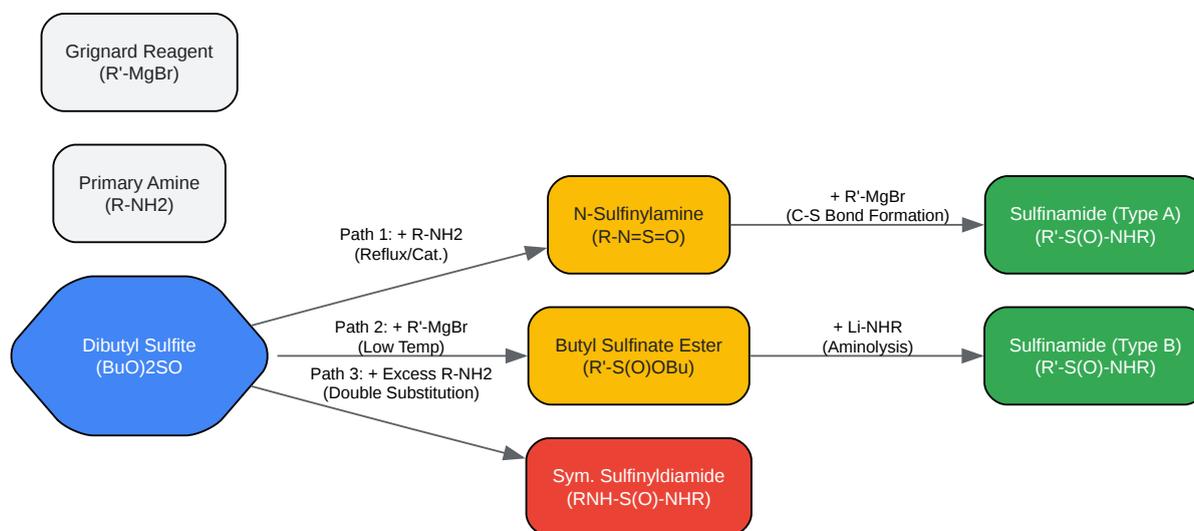
- Atom Economy: The butanol byproduct is easily removed or recycled.^[1]

Reaction Pathways & Mechanism

The synthesis proceeds via nucleophilic substitution at the sulfur(IV) center.^[1] **Dibutyl sulfite** acts as an "ambiphilic" linchpin, accepting nucleophiles to displace butoxide groups.^[1]

Pathway Logic Diagram

The following Graphviz diagram illustrates the two primary workflows accessible from **Dibutyl Sulfite**.



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Figure 1: Divergent synthetic pathways from **Dibutyl Sulfite**.^[1] Path 1 and Path 2 are the primary routes for medicinal chemistry applications.^[1]

Detailed Experimental Protocols

Protocol A: The Sulfinylamine Route (Amine Sulfinamide)

Target: Conversion of a primary amine scaffold into a sulfinamide by adding a carbon group.^[1]

Mechanism: Formation of N-sulfinylamine followed by Grignard addition.^[1]

Reagents:

- Primary Amine (ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">equiv)

- **Dibutyl Sulfite** (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

equiv)[2][3]

- Grignard Reagent (

,

equiv)

- Solvent: THF (anhydrous)

- Catalyst:

-Toluenesulfonic acid (pTSA, 1 mol%) (Optional for Step 1)

Step-by-Step Procedure:

- N-Sulfinylamine Formation:

- Charge a flame-dried round-bottom flask with the Primary Amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

mmol) and **Dibutyl Sulfite** (

mmol).

- Add anhydrous THF (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

mL). Note: For unreactive amines, use toluene and reflux with a Dean-Stark trap to remove butanol.

- Stir at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

for 2–4 hours. Monitor by TLC or GC-MS (disappearance of amine).

- Purification (Critical): Concentrate under reduced pressure to remove excess sulfite and butanol.[1] Short-path distillation is recommended for volatile N-sulfinylamines to ensure purity before the next step.[1]
- Grignard Addition:
 - Dissolve the isolated N-sulfinylamine (mmol) in anhydrous THF (mL) under Argon/Nitrogen.
 - Cool the solution to (dry ice/acetone bath).
 - Dropwise add the Grignard reagent (mmol) over 20 minutes.
 - Stir at for 1 hour, then slowly warm to room temperature over 2 hours.
- Workup:
 - Quench with saturated aqueous .
 - Extract with EtOAc (mL). Wash combined organics with brine.[1]
 - Dry over

, filter, and concentrate.

- Purify via flash column chromatography (typically Hexanes/EtOAc).[1]

Protocol B: The Sulfinamides Route (Carbon Sulfinamide)

Target: Synthesis of sulfinamides from a carbon nucleophile and a complex amine.[1]

Mechanism: Formation of sulfinamide ester followed by aminolysis with a lithium amide.[1]

Reagents:

- **Dibutyl Sulfoxide** (ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">
equiv)
- Grignard Reagent (
,
equiv)
- Amine (
,
equiv)
- Base:
or
(
equiv)

Step-by-Step Procedure:

- Sulfinamide Ester Synthesis:

- Dissolve **Dibutyl Sulfite** (mmol) in THF (mL) and cool to .
- Add Grignard reagent (ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted" mmol) dropwise. Crucial: Excess sulfite prevents double addition (sulfoxide formation).[1]
- Stir for 1 hour at , then warm to .
- Quench with water, extract with ether, and purify the butyl sulfinic acid by chromatography.[1]
- Aminolysis (Lithium Amide Coupling):
 - In a separate flask, generate the lithium amide: Dissolve Amine (mmol) in THF at and add (mmol). Stir for 30 mins.
 - Add the purified butyl sulfinic acid (mmol) (dissolved in THF) to the lithium amide solution.
 - Allow to warm to room temperature and stir for 3–6 hours.
- Workup:

- Quench with

, extract, and purify as above.

Performance & Optimization Data

The following table summarizes expected yields and compatibility based on substrate classes.

Substrate Class (Amine/Grignard)	Protocol	Typical Yield	Notes
Primary Alkyl Amines	A	75–90%	Step 1 is rapid; high conversion to N-sulfinylamine.
Anilines (Electron Poor)	A	60–75%	Requires higher temp (reflux) for Step 1.[1]
Sterically Hindered Amines	B	55–70%	Protocol B preferred; Li-amide is a stronger nucleophile.[1]
Aryl Grignards	A or B	80–95%	Excellent C-S bond formation efficiency.[1]
Chiral Amines	B	70–85%	Use Protocol B to avoid racemization; yields diastereomers. [1]

Troubleshooting Guide

- Problem: Formation of symmetric sulfoxide () byproduct.
 - Cause: Double addition of Grignard.[1]
 - Solution: In Protocol B, ensure **Dibutyl Sulfite** is in excess (1.5–2.0 equiv) during the first step.[1]

- Problem: Low yield in Step 1 (Protocol A).
 - Cause: Equilibrium favors starting materials.[1]
 - Solution: Use a Dean-Stark trap or molecular sieves to remove the butanol byproduct, driving the equilibrium forward.[1]

Safety & Handling (MSDS Highlights)

- **Dibutyl Sulfite:** Irritant.[1] Combustible (FP: 108°C).[1] Moisture sensitive (hydrolyzes to and butanol). Store under inert gas.
- N-Sulfinylamines: Potential sensitizers.[1] Handle in a fume hood.
- Exotherm Control: Grignard additions at are critical to prevent "runaway" double additions.

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 - (Note: While Ellman uses tert-butyl disulfide, the mechanistic step of adding Grignards to sulfinyl electrophiles is identical to Protocol A/B).

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